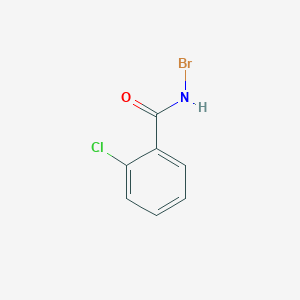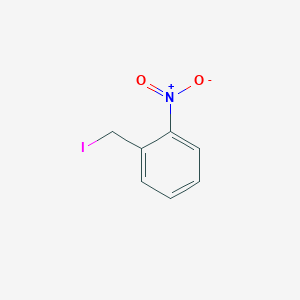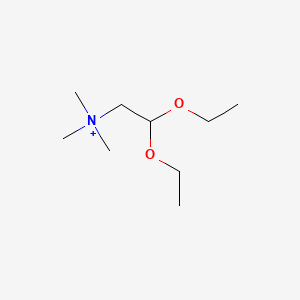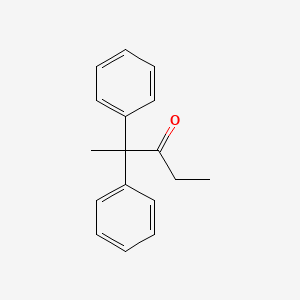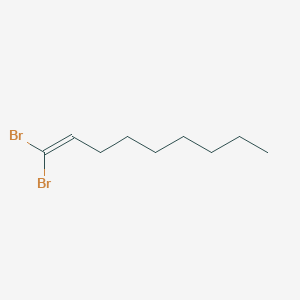![molecular formula C13H23ClN2O3 B14680842 Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate CAS No. 33190-16-8](/img/structure/B14680842.png)
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a carbamoyl group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-chloroethylamine with phosgene to form 2-chloroethyl isocyanate.
Cyclohexane Derivative Preparation: 3-methylcyclohexanecarboxylic acid is esterified with ethanol in the presence of a strong acid catalyst to form ethyl 3-methylcyclohexanecarboxylate.
Coupling Reaction: The final step involves the reaction of ethyl 3-methylcyclohexanecarboxylate with 2-chloroethyl isocyanate under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexane ring and the carbamoyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azidoethyl or thiocyanatoethyl derivatives.
Hydrolysis Products: 3-methylcyclohexanecarboxylic acid and ethanol.
Oxidation and Reduction Products: Various oxidized or reduced forms of the cyclohexane ring and carbamoyl group.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Chemical Biology: It can be used in the study of biochemical pathways and mechanisms, particularly those involving carbamoyl and ester functionalities.
Mécanisme D'action
The mechanism of action of Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity.
Comparaison Avec Des Composés Similaires
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}cyclopentanecarboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Ethyl 1-{[(2-bromoethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-ethylcyclohexanecarboxylate: Similar structure but with an ethyl group instead of a methyl group on the cyclohexane ring.
Uniqueness: Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate is unique due to the combination of its chloroethyl group, carbamoyl functionality, and the specific substitution pattern on the cyclohexane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propriétés
Numéro CAS |
33190-16-8 |
|---|---|
Formule moléculaire |
C13H23ClN2O3 |
Poids moléculaire |
290.78 g/mol |
Nom IUPAC |
ethyl 1-(2-chloroethylcarbamoylamino)-3-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23ClN2O3/c1-3-19-11(17)13(6-4-5-10(2)9-13)16-12(18)15-8-7-14/h10H,3-9H2,1-2H3,(H2,15,16,18) |
Clé InChI |
XCXXHYFJPSOAQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC(C1)C)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)



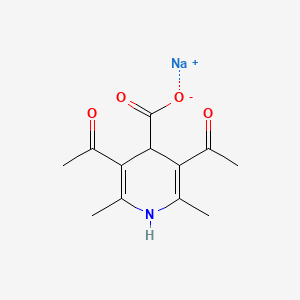

![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

